6-Methylcinnoline can be synthesized through various organic reactions involving starting materials such as substituted anilines and other aromatic compounds. It is classified under heterocyclic compounds due to its unique ring structure containing nitrogen atoms. This compound has been explored for its potential applications in pharmaceuticals, particularly in developing new therapeutic agents.
The synthesis of 6-methylcinnoline typically involves several methodologies, including:
These synthetic routes often require careful control of reaction conditions such as temperature, pressure, and choice of solvents to optimize yield and purity.
The molecular structure of 6-methylcinnoline features a fused benzene and pyrazine ring system with a methyl group at position six. The canonical SMILES representation for this compound is CC1=CC2=C(C=C1)N=NC(=C2N)C(=O)O
, indicating the arrangement of atoms within the molecule. The InChI Key for 6-methylcinnoline is PXKVIXXBQDDNSM-UHFFFAOYSA-N
, which provides a unique identifier for database searches.
6-Methylcinnoline can participate in various chemical reactions:
These reactions highlight the compound's versatility in synthetic organic chemistry.
6-Methylcinnoline has potential applications in various fields:
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4